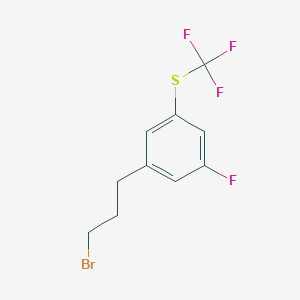
1-(3-Bromopropyl)-3-fluoro-5-(trifluoromethylthio)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromopropyl)-3-fluoro-5-(trifluoromethylthio)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromopropyl group, a fluoro group, and a trifluoromethylthio group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-3-fluoro-5-(trifluoromethylthio)benzene typically involves multiple steps:
Fluorination: The fluoro group can be introduced via electrophilic fluorination using reagents like Selectfluor.
Trifluoromethylthiolation: The trifluoromethylthio group can be introduced using reagents like trifluoromethylthiolating agents (e.g., trifluoromethylthiolating salts).
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Bromopropyl)-3-fluoro-5-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The aromatic ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives.
Applications De Recherche Scientifique
1-(3-Bromopropyl)-3-fluoro-5-(trifluoromethylthio)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Potential use in the development of bioactive compounds for studying biological processes.
Medicine: Exploration of its potential as a pharmaceutical intermediate for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(3-Bromopropyl)-3-fluoro-5-(trifluoromethylthio)benzene involves its interaction with molecular targets through its functional groups. The bromopropyl group can act as a leaving group in substitution reactions, while the fluoro and trifluoromethylthio groups can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways and molecular processes.
Comparaison Avec Des Composés Similaires
- 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene
- 1-(3-Bromopropyl)-3-fluoro-5-(trifluoromethyl)benzene
- 1-(3-Bromopropyl)-3-fluoro-5-(trifluoromethylsulfonyl)benzene
Uniqueness: 1-(3-Bromopropyl)-3-fluoro-5-(trifluoromethylthio)benzene is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical properties compared to other similar compounds. This group can enhance the compound’s lipophilicity and stability, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C10H9BrF4S |
|---|---|
Poids moléculaire |
317.14 g/mol |
Nom IUPAC |
1-(3-bromopropyl)-3-fluoro-5-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C10H9BrF4S/c11-3-1-2-7-4-8(12)6-9(5-7)16-10(13,14)15/h4-6H,1-3H2 |
Clé InChI |
IUPFHTHVJBGFDK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1F)SC(F)(F)F)CCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(4S)-2-methyl-4-[[2-[4-(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14066118.png)

![(10R,13S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14066122.png)







